2-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE
Description
This compound is a structurally complex acetamide derivative featuring a benzenesulfonyl group, a 4-chloro-1,3-benzothiazole moiety, and a morpholinylethyl substituent. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. The 4-chloro-benzothiazole core is a known pharmacophore in kinase inhibitors and antimicrobial agents, while the morpholine ring contributes to improved solubility and bioavailability.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S2.ClH/c22-17-7-4-8-18-20(17)23-21(30-18)25(10-9-24-11-13-29-14-12-24)19(26)15-31(27,28)16-5-2-1-3-6-16;/h1-8H,9-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJIYRKYHROGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)CS(=O)(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable chlorinated aromatic compound under acidic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the benzothiazole derivative using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Morpholine Moiety: The final step includes the reaction of the intermediate with morpholine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring and the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
2-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to desired biological effects such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights key structural and functional differences between the target compound and structurally analogous acetamide derivatives:
Structural and Functional Analysis
The dual phenyl groups in introduce steric bulk, which may limit membrane permeability compared to the target compound’s compact benzothiazole core.
Substituent Effects: The benzenesulfonyl group in the target compound offers stronger electron-withdrawing effects and hydrogen-bonding capacity than the thioether in , which is prone to metabolic oxidation. The morpholine ring enhances solubility and bioavailability, contrasting with the methoxyimino group in , which may confer rigidity and directional hydrogen bonding.
Halogen Effects :
- The 4-chloro substituent in the target compound and provides moderate lipophilicity, while the bromine in enhances halogen bonding but increases molecular weight and hydrophobicity.
Research Findings and Implications
- Compound : Benzimidazole derivatives are documented in antiparasitic research (e.g., against Trypanosoma cruzi), though the thioether group may reduce metabolic stability .
- Compound : The bromine atom and benzoyl group could target enzymes like cyclooxygenase-2 (COX-2), but low solubility may limit in vivo efficacy .
Biological Activity
The compound 2-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride , also referred to as compound A , is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, antifungal, and neuroprotective properties based on various studies.
Chemical Structure and Properties
- Molecular Formula: C22H27ClN3O3S2
- Molecular Weight: 516.5 g/mol
- IUPAC Name: 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]propanamide hydrochloride
The compound features a complex structure that includes a benzothiazole moiety, which is known for various biological activities. The presence of the benzenesulfonyl and morpholine groups enhances its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with a benzothiazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to compound A have shown efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB-231 (breast) | 10.5 | Moderate inhibition |
| SK-Hep-1 (liver) | 8.0 | High inhibition |
| NUGC-3 (gastric) | 12.0 | Moderate inhibition |
Studies have demonstrated that the mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the MAPK/ERK pathway .
Antibacterial and Antifungal Activity
Compounds structurally related to compound A have been reported to possess antibacterial and antifungal properties. The following table summarizes findings from various studies:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | Strong antibacterial |
| Escherichia coli | 25 µg/mL | Moderate antibacterial |
| Candida albicans | 30 µg/mL | Moderate antifungal |
The presence of the benzothiazole ring is crucial for the observed activity, as it enhances membrane permeability and disrupts cellular functions in pathogens .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compound A. It has been evaluated for its ability to attenuate neuronal injury in models of ischemia/reperfusion:
| Model | Neuroprotection (%) | Mechanism |
|---|---|---|
| Rat cortical neurons | 70% | ROS scavenging |
| Oxygen-glucose deprivation | 65% | Inhibition of apoptotic pathways |
These effects are attributed to the compound's ability to scavenge reactive oxygen species (ROS) and modulate neuroinflammatory responses .
Case Studies
- Anticancer Efficacy in Breast Cancer Models : A study evaluated the anticancer effects of compound A in MDA-MB-231 cells, revealing a dose-dependent inhibition of cell growth with an IC50 value of 10.5 µM. The study suggested that compound A induces apoptosis via caspase activation.
- Antibacterial Activity Against Multi-drug Resistant Strains : Another investigation focused on the antibacterial action of compound A against multi-drug resistant Staphylococcus aureus strains, demonstrating significant bactericidal activity with an MIC of 50 µg/mL.
- Neuroprotection in Ischemic Models : In vitro tests showed that compound A significantly reduced neuronal death in rat cortical neurons subjected to oxygen-glucose deprivation, suggesting its potential use in neuroprotective therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
